N-(4-(4-Acetamido-2-hydroxyphenoxy)phenyl)acetamide
Overview
Description
N-(4-(4-Acetamido-2-hydroxyphenoxy)phenyl)acetamide is a synthetic organic compound with the molecular formula C16H16N2O4 and a molecular weight of 300.31 g/mol . This compound is characterized by its two acetamido groups and a hydroxyphenoxy moiety, making it a versatile molecule in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-Acetamido-2-hydroxyphenoxy)phenyl)acetamide typically involves the reaction of 4-acetamido-2-hydroxyphenol with 4-acetamidophenol under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often employs a multi-step process that includes the preparation of intermediate compounds followed by their coupling under optimized conditions . The use of advanced catalytic systems and green chemistry principles is becoming increasingly common to enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-Acetamido-2-hydroxyphenoxy)phenyl)acetamide undergoes various chemical reactions, including:
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Bases like sodium hydroxide or acids like hydrochloric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
N-(4-(4-Acetamido-2-hydroxyphenoxy)phenyl)acetamide has a wide range of applications in scientific research:
Antimalarial Drug Synthesis: It serves as an intermediate in the synthesis of antimalarial drugs.
Anticancer, Anti-Inflammatory, and Analgesic Activities: This compound exhibits potential therapeutic properties, making it a candidate for drug development.
Synthesis of Metallophthalocyanines: It is used to synthesize zinc, magnesium, and nickel phthalocyanines with increased solubility.
Production of Azo Disperse Dyes: It plays a role in the production of dyes using green synthesis methods.
Anti-Arthritic Properties: It shows promise as an anti-arthritic agent in preclinical studies.
Mechanism of Action
The mechanism of action of N-(4-(4-Acetamido-2-hydroxyphenoxy)phenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes. The compound’s anticancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-(4-(5-Acetamido-2-methoxyphenoxy)phenyl)acetamide: A derivative used in the synthesis of 6-Methoxydiphenyl Ether-3,4’'-diacetic Acid.
N-(2-Hydroxyphenyl)acetamide: An intermediate in the synthesis of antimalarial drugs.
Uniqueness
N-(4-(4-Acetamido-2-hydroxyphenoxy)phenyl)acetamide is unique due to its dual acetamido and hydroxyphenoxy functionalities, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N-[4-(4-acetamido-2-hydroxyphenoxy)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-10(19)17-12-3-6-14(7-4-12)22-16-8-5-13(9-15(16)21)18-11(2)20/h3-9,21H,1-2H3,(H,17,19)(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRKOLJSWJAIOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2=C(C=C(C=C2)NC(=O)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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